1,1'-(1,4-Dinitrobutane-2,3-diyl)dibenzene
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Overview
Description
1,4-Dinitro-2,3-diphenylbutane is an organic compound characterized by the presence of two nitro groups and two phenyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dinitro-2,3-diphenylbutane can be synthesized through the cathodic hydrodimerization of nitroolefins. This process involves the reduction of nitroalkenes in an undivided electrolysis cell, leading to the formation of 1,4-dinitro compounds . The reaction is chemoselective, targeting the double bond while leaving the nitro groups intact .
Industrial Production Methods
Industrial production of 1,4-dinitro-2,3-diphenylbutane typically involves the catalytic hydrogenation of β-nitrostyrene. This method, however, yields the compound in less than 20% . Another approach involves the enzymatic reduction of nitroalkenes .
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitro-2,3-diphenylbutane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines or oximes under acidic conditions.
Oxidation: The compound can be oxidized to form aldehydes and ketones via the Nef reaction.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Acidic medium with a mercury pool cathode or graphite cathode.
Oxidation: Trifluoroperoxyacetic acid for converting amino groups to nitro groups.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Reduction: Amines, oximes.
Oxidation: Aldehydes, ketones.
Substitution: Various substituted derivatives.
Scientific Research Applications
1,4-Dinitro-2,3-diphenylbutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dinitro-2,3-diphenylbutane involves its ability to undergo reduction and oxidation reactions. The nitro groups can be reduced to amines or oximes, which can further participate in various biochemical pathways . The compound’s ability to form stable intermediates makes it a valuable tool in studying reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-Dinitro-2,3-diphenylbutane is unique due to its specific arrangement of nitro and phenyl groups, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reduction and oxidation reactions makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60947-52-6 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(1,4-dinitro-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H16N2O4/c19-17(20)11-15(13-7-3-1-4-8-13)16(12-18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
IBGHHMAKPMJOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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